Magnesium pidolate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Magnesium pidolate is synthesized by reacting magnesium oxide or magnesium hydroxide with pidolic acid. The reaction typically occurs in an aqueous medium, where magnesium oxide or hydroxide is dissolved in water, followed by the addition of pidolic acid. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound involves the same basic chemical reaction but on a larger scale. The process is optimized for efficiency and purity, often involving additional steps such as filtration, crystallization, and drying to obtain the final product in a pure, stable form .

Analyse Des Réactions Chimiques

Types of Reactions: Magnesium pidolate primarily undergoes chelation reactions due to the presence of the carboxylate groups in pidolic acid. It does not typically participate in oxidation or reduction reactions under normal conditions.

Common Reagents and Conditions: The synthesis of this compound involves reagents such as magnesium oxide or magnesium hydroxide and pidolic acid. The reaction conditions include an aqueous medium and heating to facilitate the reaction .

Major Products: The primary product of the reaction between magnesium oxide or hydroxide and pidolic acid is this compound. No significant by-products are typically formed under controlled conditions .

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Mental Health Support

Magnesium is essential for brain function, and magnesium pidolate has been shown to improve cognitive function and mood. Research indicates that adequate magnesium levels are associated with reduced anxiety and stress levels. A study demonstrated that this compound supplementation could lead to significant improvements in mental health parameters in patients with anxiety disorders .

1.2 Cardiovascular Health

This compound plays a crucial role in cardiovascular health by regulating blood pressure and maintaining heart rhythm. A randomized controlled trial involving 90 patients with premature ventricular contractions (PVCs) showed that those treated with this compound experienced a significant reduction in PVC frequency compared to the placebo group .

| Outcome | Mg Pidolate Group (N=45) | Placebo Group (N=45) |

|---|---|---|

| PVCs/day (pre) | 1883 (2 - 38804) | 2634 (194 - 24534) |

| PVCs/day (post 30 days) | 165 (0 - 6677) | 4211 (42 - 22526) |

| Improvement (%) | 96% | - |

1.3 Sports Performance Enhancement

Athletes use this compound to enhance performance and recovery. It supports muscle function and energy production, reducing fatigue during intense physical activities. Studies suggest that magnesium supplementation can improve exercise performance and recovery times .

1.4 Dermatological Uses

In dermatology, this compound is utilized for its anti-inflammatory properties and role in cellular regeneration. It has been found effective in treating various skin conditions, contributing to improved skin health and appearance .

Case Studies

2.1 Management of Sickle Cell Disease

Research indicates that this compound may help manage sickle cell disease by preventing dehydration of red blood cells, thereby reducing painful episodes associated with the condition. A small study found that children taking oral this compound experienced fewer painful crises compared to those on a placebo .

2.2 Headache Relief

Magnesium deficiency is linked to tension-type headaches and migraines. Studies have shown that this compound can reverse deficiencies responsible for headaches, providing relief even after short administration periods .

| Study | Participants | Dosage | Outcome |

|---|---|---|---|

| Facchinetti et al., 1991 | 20 females | 360 mg daily | Significant reduction in headache frequency |

| Taubert et al., 1994 | 63 adults | 600 mg daily | Statistically significant reduction in migraine attacks |

Mécanisme D'action

The effectiveness of magnesium pidolate results from the complementarity between magnesium and pidolic acid. This compound quickly remedies magnesium deficiency by providing a highly bioavailable form of magnesium that is easily absorbed and utilized by the body. The compound penetrates cells effectively, ensuring that magnesium reaches intracellular targets where it is needed for various biochemical processes .

Comparaison Avec Des Composés Similaires

Magnesium pidolate is unique among magnesium supplements due to its high bioavailability and efficient absorption. Here is a comparison with other similar compounds:

Magnesium Glycinate:

- Bioavailability: 40-50%

- Known for being gentle on the stomach .

Magnesium Citrate:

- Bioavailability: 20-40%

- Known for its laxative effects .

Magnesium Malate:

- Bioavailability: 20-40%

- May offer additional benefits for muscle function and energy production .

Magnesium Oxide:

- Bioavailability: 4-10%

- Often used as an antacid, not ideal for long-term supplementation .

Magnesium Sulfate (Epsom Salts):

- Bioavailability: Negligible

- Not recommended for oral consumption due to laxative effects .

This compound stands out due to its superior bioavailability (40-60%), making it more efficient for therapeutic use .

Propriétés

Numéro CAS |

62003-27-4 |

|---|---|

Formule moléculaire |

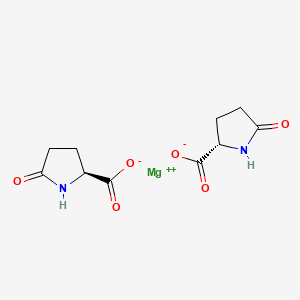

C10H12MgN2O6 |

Poids moléculaire |

280.52 g/mol |

Nom IUPAC |

magnesium;(2S)-5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/2C5H7NO3.Mg/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+2/p-2/t2*3-;/m00./s1 |

Clé InChI |

JQAACYUZYRBHGG-QHTZZOMLSA-L |

SMILES |

C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Mg+2] |

SMILES isomérique |

C1CC(=O)N[C@@H]1C(=O)[O-].C1CC(=O)N[C@@H]1C(=O)[O-].[Mg+2] |

SMILES canonique |

C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Mg+2] |

Key on ui other cas no. |

135701-98-3 62003-27-4 |

Synonymes |

5-Ketoproline 5-Oxoproline 5-Oxopyrrolidine-2-Carboxylic Acid Magnesium Pidolate Pidolate, Magnesium Pidolic Acid Pyroglutamate Pyroglutamic Acid Pyrrolidonecarboxylic Acid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.